molecular formula C10H11FN2O B1286774 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1011357-90-6

4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1286774
CAS No.: 1011357-90-6
M. Wt: 194.21 g/mol
InChI Key: PFQYVGPBEIRKTM-UHFFFAOYSA-N
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Description

4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride (CAS 1011357-90-6) is a fluorinated pyrrolidinone derivative supplied as its hydrochloride salt . This compound is intended for industrial and scientific research applications . As a specialty chemical, it belongs to a class of structures often investigated in medicinal chemistry for their potential as synthetic intermediates or bioactive molecules, though its specific mechanism of action and primary research applications are areas for further exploration by the scientific community. Researchers should handle this material in accordance with good laboratory practices. It is recommended to avoid dust formation, prevent contact with skin and eyes, and use personal protective equipment, including tightly fitting safety goggles and impermeable gloves . Handling should occur in a well-ventilated place, and sparks, open flames, and electrostatic discharge should be avoided . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQYVGPBEIRKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602563
Record name 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011357-90-6
Record name 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms in the Synthesis of 4 Amino 1 4 Fluorophenyl Pyrrolidin 2 One

Mechanistic Pathways of Key Pyrrolidin-2-one Forming Reactions

The formation of the pyrrolidin-2-one skeleton is a crucial step in the synthesis of 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one. Several synthetic strategies can be employed to construct this five-membered lactam ring, each with its own distinct mechanistic pathway.

One common approach involves the intramolecular cyclization of a γ-amino ester. This reaction is typically promoted by heat or base. The mechanism proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol portion of the ester and forming the stable five-membered ring of the pyrrolidin-2-one.

Another versatile method for constructing the pyrrolidin-2-one ring starts from donor-acceptor (DA) cyclopropanes. mdpi.comnih.govresearchgate.net In this pathway, a Lewis acid catalyzes the ring-opening of the DA cyclopropane (B1198618) by a primary amine, such as 4-fluoroaniline. nih.gov This step proceeds through an SN2-like mechanism, leading to the formation of a γ-amino ester intermediate. mdpi.com Subsequent in-situ lactamization, as described above, followed by dealkoxycarbonylation, yields the 1-aryl-pyrrolidin-2-one core. nih.gov

A mechanistically distinct approach involves the ring contraction of piperidine (B6355638) derivatives. nih.gov This domino process is initiated by the in situ formation of a pyrrolidine-2-carbaldehyde, which then undergoes carboxylic acid formation, decarboxylation, and ipso-oxidation to yield the pyrrolidin-2-one ring. nih.gov Furthermore, the pyrrolidin-2-one ring can be synthesized from the conversion of erythruronolactone with an appropriate amine. researchgate.net

Starting MaterialKey Intermediate(s)Reaction TypeRef.
γ-amino esterTetrahedral intermediateIntramolecular Cyclization
Donor-Acceptor Cyclopropane & Amineγ-amino esterLewis Acid-Catalyzed Ring Opening, Lactamization mdpi.comnih.gov
Piperidine DerivativePyrrolidine-2-carbaldehydeDomino Reaction/Ring Contraction nih.gov
Erythruronolactone & Amine-Conversion researchgate.net

Catalytic Roles and Mechanisms in Synthetic Transformations

Catalysis plays a pivotal role in several key steps of the synthesis of this compound, particularly in the formation of the C-N bond between the pyrrolidin-2-one nitrogen and the 4-fluorophenyl ring. The Buchwald-Hartwig amination and the Chan-Lam coupling are two prominent palladium- and copper-catalyzed cross-coupling reactions, respectively, that are well-suited for this transformation.

The Buchwald-Hartwig amination typically employs a palladium(0) catalyst with a bulky, electron-rich phosphine (B1218219) ligand. The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the 4-fluorophenyl halide (e.g., 4-fluorobromobenzene), forming a palladium(II) intermediate.

Ligand Exchange/Amine Coordination: The pyrrolidin-2-one nitrogen displaces a halide ligand on the palladium(II) complex. A base is required to deprotonate the pyrrolidin-2-one, forming a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed as the 1-(4-fluorophenyl)pyrrolidin-2-one (B1301709) product is eliminated from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The Chan-Lam coupling offers an alternative, copper-catalyzed approach for the N-arylation. While the exact mechanism can be complex and dependent on the specific reaction conditions, a plausible catalytic cycle involves a copper(I) species. The mechanism is thought to involve the formation of a copper(I)-amidate intermediate. This intermediate then reacts with the aryl boronic acid in an oxidative step to form a copper(III)-aryl-amide species. Subsequent reductive elimination yields the N-arylated product and regenerates a copper(I) species. nih.gov

In the context of forming the pyrrolidin-2-one ring from donor-acceptor cyclopropanes, Lewis acids such as nickel perchlorate (B79767) or yttrium triflate can be employed as catalysts. nih.govresearchgate.net Their role is to activate the cyclopropane ring, facilitating the nucleophilic attack by the amine.

ReactionCatalyst TypeKey Mechanistic StepsRef.
Buchwald-Hartwig AminationPalladium(0) with phosphine ligandOxidative Addition, Ligand Exchange, Reductive Elimination
Chan-Lam CouplingCopper(I)/Copper(II)Formation of Copper-Amidate, Oxidative Addition, Reductive Elimination nih.govnih.gov
DA Cyclopropane Ring OpeningLewis Acid (e.g., Ni(ClO4)2, Y(OTf)3)Activation of Cyclopropane Ring nih.govresearchgate.net

Intramolecular Rearrangements and Tautomerism Within Pyrrolidin-2-one Systems

During the synthesis of substituted pyrrolidines, intramolecular rearrangements can occur, leading to the formation of unexpected products. For instance, the cyclization of amino alcohols with vinyl sulfones can be accompanied by a stereospecific rearrangement of substituents via an aziridinium (B1262131) ion intermediate. rsc.org While not directly reported for the synthesis of this compound, the potential for such rearrangements should be considered, especially when employing complex, multi-step synthetic routes.

A more pertinent phenomenon to the pyrrolidin-2-one system is lactam-lactim tautomerism . This is a form of amide-imidol tautomerism where the proton on the nitrogen atom of the lactam can migrate to the carbonyl oxygen, forming the lactim tautomer which contains a hydroxyl group and an endocyclic carbon-nitrogen double bond. rsc.org

The equilibrium between the lactam and lactim forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrrolidin-2-one ring. In aqueous solutions, the lactam form of 2-pyridone (a related cyclic amide) is generally favored. nih.gov Spectroscopic techniques, such as FTIR and 2D IR spectroscopy, can be used to identify and quantify the different tautomers present in a sample. nih.govnih.govnih.gov The presence of the lactim tautomer, even in small concentrations, can be significant as it may exhibit different reactivity compared to the lactam form.

Mechanistic Insights into Functional Group Interconversions at the 4-Amino and 1-(4-Fluorophenyl) Positions

The introduction of the 4-amino and 1-(4-fluorophenyl) substituents onto the pyrrolidin-2-one core involves specific functional group interconversions with well-defined mechanisms.

Introduction of the 4-Amino Group: A plausible and efficient method for introducing the amino group at the 4-position is through the reductive amination of a 1-(4-fluorophenyl)pyrrolidine-2,4-dione precursor. researchgate.netorganic-chemistry.orgnih.gov The mechanism of this reaction involves two main stages:

Imine/Enamine Formation: The primary or secondary amine reacts with the ketone at the 4-position to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which can exist in equilibrium with its enamine tautomer. This step is typically catalyzed by mild acid.

Reduction: The iminium ion or enamine is then reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the final amine product. nih.gov These reducing agents are often preferred as they are selective for the iminium ion over the ketone starting material. rsc.org

Alternatively, the Gabriel synthesis provides a classic method for forming primary amines. researchgate.netnih.govbeilstein-journals.orgresearchgate.netnih.gov This would involve the SN2 reaction of a 4-halo-1-(4-fluorophenyl)pyrrolidin-2-one with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. nih.govbeilstein-journals.orgresearchgate.netnih.gov

Introduction of the 1-(4-Fluorophenyl) Group: As discussed in section 3.2, the most probable methods for attaching the 4-fluorophenyl group to the nitrogen of the pyrrolidin-2-one ring are the Buchwald-Hartwig amination or the Chan-Lam coupling .

In the case of the Buchwald-Hartwig reaction, a pre-formed 4-aminopyrrolidin-2-one (B1281749) (with the amino group potentially protected) would be coupled with a 4-fluorophenyl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination would lead to the desired N-arylated product.

For the Chan-Lam coupling, 4-aminopyrrolidin-2-one would be reacted with 4-fluorophenylboronic acid in the presence of a copper catalyst and a base, often in the presence of air or another oxidant. The mechanism, proceeding through a likely copper(I)/copper(III) cycle, would result in the formation of the C-N bond. nih.gov

Functional GroupReactionKey Mechanistic StepsReagents/Catalysts
4-AminoReductive AminationImine/Enamine formation, ReductionAmine, Acid catalyst, NaBH3CN or NaBH(OAc)3
4-AminoGabriel SynthesisSN2 reaction, Hydrolysis/HydrazinolysisPotassium phthalimide, Hydrazine/Acid
1-(4-Fluorophenyl)Buchwald-Hartwig AminationOxidative Addition, Ligand Exchange, Reductive EliminationPd catalyst, Phosphine ligand, Base, 4-Fluorophenyl halide
1-(4-Fluorophenyl)Chan-Lam CouplingFormation of Copper-Amidate, Oxidative Addition, Reductive EliminationCu catalyst, Base, 4-Fluorophenylboronic acid

Theoretical and Computational Investigations of 4 Amino 1 4 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule in its ground state. researchgate.netmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, DFT methods like B3LYP are commonly used with basis sets such as 6-311++G(d,p) to provide a balance between accuracy and computational cost. nih.govicm.edu.pl

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely distributed over the electron-withdrawing carbonyl group and the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital Properties

Parameter Illustrative Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

The pyrrolidine (B122466) ring of this compound is not planar and can adopt several puckered conformations. researchgate.net The substituents on the ring heavily influence which conformation is most stable. The strong inductive effect of the fluorine atom at the C4 position plays a critical role in biasing the ring pucker. researchgate.net

Table 2: Example of Relative Energies for Calculated Conformers

Conformer Puckering Dihedral Angle ( illustrative) Relative Energy (kcal/mol)
Conformer A Cγ-exo 15.2° 0.00 (Global Minimum)
Conformer B Cγ-endo -14.8° +1.5

| Conformer C | Twist | 30.1° | +3.2 |

DFT calculations are a reliable method for predicting the vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.netnih.gov By computing the vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net This correlation helps in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the lactam, the N-H bends of the amino group, and the C-F stretch. icm.edu.pl

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing the theoretical chemical shifts with experimental data serves as a powerful tool for structural verification. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule in a condensed phase, such as in a solvent like water. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation would reveal its conformational flexibility in solution. It can show transitions between different ring puckers and the rotation of the fluorophenyl group. Furthermore, MD is crucial for studying intermolecular interactions. The simulation can explicitly model hydrogen bonds between the molecule's amino group (donor) and carbonyl oxygen (acceptor) and the surrounding water molecules. nih.gov Analysis of the simulation trajectory provides information on the stability, lifetime, and geometry of these interactions, which are critical for understanding the molecule's solubility and how it might interact with a biological target. researchgate.net

Computational Studies of Reaction Pathways and Transition State Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions, including the synthesis or degradation of this compound. nih.gov By mapping the potential energy surface connecting reactants to products, a reaction pathway can be elucidated. A key goal is to locate the transition state—the highest energy point along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations are commonly employed to optimize the geometries of reactants, products, and transition states and to calculate their respective energies. nih.gov This analysis can be used, for example, to predict the most likely pathway for the formation of the pyrrolidinone ring or to study the reactivity of the amino group in nucleophilic substitution reactions.

Ligand-Target Interaction Modeling and Binding Energy Calculations

Given that many pyrrolidinone derivatives exhibit biological activity, computational modeling is essential for predicting how this compound might interact with a protein target. nih.gov Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand within a protein's active site. nih.gov The process generates a score based on the steric and electrostatic complementarity between the ligand and the target.

Potential interactions for this molecule would include:

Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.

Hydrophobic Interactions: The phenyl ring can interact with nonpolar residues in the binding pocket.

Halogen Bonds: The fluorine atom can participate in favorable interactions with electron-rich regions of the protein.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations or MD simulations of the ligand-protein complex can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity. nih.gov

Table 3: Illustrative Breakdown of Binding Energy Contributions from MM/GBSA

Energy Component Illustrative Value (kcal/mol) Contribution to Binding
Van der Waals Energy -45.5 Favorable (hydrophobic, steric)
Electrostatic Energy -20.1 Favorable (charge, polar interactions)
Polar Solvation Energy +28.3 Unfavorable (desolvation penalty)
Nonpolar Solvation Energy -5.2 Favorable (hydrophobic effect)

Structure Activity Relationships Sar in 4 Amino 1 4 Fluorophenyl Pyrrolidin 2 One Derivatives

Influence of the 4-Amino Substituent on Biological Activity

The 4-amino group of 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is a key pharmacophoric feature that significantly influences its interaction with biological targets. Modifications to this primary amine can modulate potency, selectivity, and pharmacokinetic properties. The basicity and hydrogen-bonding capacity of this group are often crucial for receptor binding. mdpi.com

Generally, the primary amino group can be modified to amides, sulfonamides, or secondary and tertiary amines to explore the chemical space around the binding pocket. For instance, acylation of the 4-amino group can lead to derivatives with altered electronic and lipophilic characteristics.

Table 1: Hypothetical Biological Activity of 4-N-Substituted-1-(4-fluorophenyl)pyrrolidin-2-one Derivatives This table is illustrative and based on general SAR principles for amino-containing compounds.

Compound ID R Group at 4-Amino Biological Activity (IC₅₀, nM) Notes
1a -H 50 Parent compound with a primary amine.
1b -COCH₃ 150 Acylation decreases basicity and may reduce activity if a basic nitrogen is required for interaction.
1c -SO₂CH₃ 250 Sulfonamides are less basic and bulkier, potentially leading to a decrease in potency.
1d -CH₃ 40 Small alkyl substitution might improve potency by increasing basicity or through favorable steric interactions.

| 1e | -CH(CH₃)₂ | 100 | Bulkier alkyl groups may introduce steric hindrance, reducing binding affinity. |

Detailed research findings from studies on related scaffolds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have shown that the nature of the substituent on the amino group can drastically alter biological activity and selectivity against different kinases. acs.orgnih.gov While direct studies on this compound are limited, it is plausible that similar trends would be observed, where the size, electronics, and hydrogen bonding capability of the 4-amino substituent are critical determinants of biological function.

Impact of the 1-(4-Fluorophenyl) Moiety on Biological Profiles

The 1-(4-fluorophenyl) moiety is another crucial component of the this compound structure, influencing its pharmacokinetic and pharmacodynamic properties. The aryl group at the 1-position of the pyrrolidin-2-one ring is a common feature in many biologically active compounds, often engaging in hydrophobic and van der Waals interactions within the binding site of a target protein. nih.gov

Table 2: Comparison of Biological Profiles of 1-Aryl-4-aminopyrrolidin-2-ones This table is illustrative and based on general SAR principles for aryl-substituted compounds.

Compound ID Aryl Group at N1 Biological Activity (IC₅₀, nM) Metabolic Stability (t½, min) Notes
2a Phenyl 75 30 The unsubstituted phenyl ring provides a baseline for comparison.
2b 4-Fluorophenyl 50 45 The fluorine atom can enhance potency and metabolic stability through electronic effects and by blocking a potential site of metabolism.
2c 4-Chlorophenyl 60 40 A chloro group has different electronic and steric properties compared to fluorine, which can affect activity.
2d 4-Methoxyphenyl 100 20 An electron-donating group like methoxy (B1213986) can alter the electronic properties and may be a site for metabolism, potentially reducing activity and stability.

| 2e | 2,4-Difluorophenyl | 45 | 55 | Additional fluorine substitution can further enhance potency and stability. |

Studies on related 1-arylpyrrolidin-2-one derivatives have demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of factor Xa inhibitors, biaryl motifs at this position were explored to enhance potency. researchgate.net The 4-fluorophenyl group is a common substituent in many CNS-active agents, where it is known to improve brain penetration and receptor affinity.

Stereochemical Effects on the Biological Properties of Pyrrolidin-2-one Compounds

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and this compound is no exception, with a stereocenter at the C4 position. nih.govnih.gov The (R)- and (S)-enantiomers of this compound can exhibit significantly different pharmacological activities, potencies, and safety profiles due to the three-dimensional nature of drug-receptor interactions. nih.govnih.gov

The spatial arrangement of the 4-amino group is critical for its interaction with the chiral environment of a biological target, such as an enzyme or a receptor. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may have a weaker interaction or even interact with a different target, potentially causing off-target effects. researchgate.net

Table 3: Hypothetical Biological Properties of (R)- and (S)-4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one This table is illustrative and based on general principles of stereochemistry in drug action.

Enantiomer Target Binding Affinity (Kᵢ, nM) Functional Activity (EC₅₀, nM) Notes
(R)-enantiomer 10 25 Often, one enantiomer (the eutomer) displays significantly higher affinity and activity.
(S)-enantiomer 500 >1000 The other enantiomer (the distomer) may have much lower or no activity at the primary target.

| Racemate | 250 | 50 | The properties of the racemate are a composite of the individual enantiomers. |

Research on other chiral pyrrolidine (B122466) derivatives has consistently shown the importance of stereochemistry. For example, in a series of dipeptidyl peptidase IV (DPP-4) inhibitors, the trans-3,4-diaminopyrrolidine arrangement was key for activity. researchgate.net Similarly, for 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, the antiplasmodial activity was almost entirely associated with the S-enantiomer. nih.gov The stereoselective synthesis of pyrrolidine-containing drugs is a major focus in medicinal chemistry to ensure the production of the more active and safer enantiomer. acs.orgmdpi.com

Analysis of Electronic and Steric Factors Governing Structure-Activity Relationships

The biological activity of this compound derivatives is governed by a delicate balance of electronic and steric factors. These properties influence how the molecule recognizes, binds to, and activates its biological target. nih.govnih.gov

Electronic Factors: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the electron density of the entire molecule. This can affect the pKa of the 4-amino group and the polarity of the molecule, which in turn can impact its ability to cross cell membranes and interact with the binding site. nih.gov The amide bond of the pyrrolidin-2-one ring also has a specific electronic character that is important for its chemical stability and hydrogen bonding capabilities.

Table 4: Influence of Electronic and Steric Factors on the SAR of this compound Derivatives This table is illustrative and based on general QSAR principles.

Modification Electronic Effect Steric Effect Predicted Impact on Activity
Addition of an electron-withdrawing group to the 4-amino group Decreases basicity Increases bulk Likely decrease in activity if a basic amine is required.
Addition of a small alkyl group to the 4-amino group Increases basicity Minor increase in bulk Potential for increased activity.
Introduction of a bulky group at the ortho position of the phenyl ring Minimal Significant increase in steric hindrance Likely decrease in activity due to hindered rotation and binding.

Quantitative structure-activity relationship (QSAR) studies on related pyrrolidin-2-one derivatives have been performed to model the effects of these parameters on biological activity, often using descriptors for lipophilicity (logP), electronic properties (Hammett constants), and steric factors (molar refractivity). nih.gov

Comparative SAR Studies with Structurally Related Pyrrolidin-2-one Analogues

For example, comparing this compound with piracetam (B1677957) (1-(2-oxo-1-pyrrolidinyl)acetamide) highlights the replacement of the acetamide (B32628) group at the 1-position with a 4-fluorophenyl group and the introduction of a 4-amino group. These changes are expected to significantly alter the compound's lipophilicity, polarity, and ability to interact with specific biological targets.

Table 5: Comparative Biological Profiles of this compound and Related Analogues This table is illustrative and based on known activities of related compounds.

Compound Structure Key Structural Differences from Target Compound Primary Biological Activity
This compound - (Hypothetical) Nootropic, Anticonvulsant
Piracetam 1-(2-oxo-1-pyrrolidinyl)acetamide Lacks 4-amino group; has 1-acetamide instead of 1-(4-fluorophenyl) Nootropic
Aniracetam 1-(4-methoxybenzoyl)pyrrolidin-2-one Lacks 4-amino group; has 1-(4-methoxybenzoyl) instead of 1-(4-fluorophenyl) Nootropic, Anxiolytic
Nefiracetam N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide Lacks 4-amino group; has a more complex N1-substituent Nootropic

| 4-(Aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam) | | Has 4-aminomethyl instead of 4-amino; has 1-benzyl instead of 1-(4-fluorophenyl) | Nootropic |

Studies on derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (nebracetam) have shown that modifications to the benzyl (B1604629) ring can influence nootropic activity, suggesting that the aryl group at the 1-position plays a key role in modulating the biological effects of this class of compounds. acgpubs.orgresearchgate.net The introduction of halogen substituents on the phenyl ring has been explored in these analogues, indicating the importance of this position for SAR studies. acgpubs.org

Biological Targets and Mechanism of Action of 4 Amino 1 4 Fluorophenyl Pyrrolidin 2 One

Identification and Characterization of Molecular Targets (e.g., Enzyme Inhibition, Receptor Modulation)

The primary molecular targets of (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoproline are components within the intricate cascade of platelet activation and blood coagulation. Studies have demonstrated its capacity to inhibit platelet aggregation, suggesting interaction with receptors or enzymes on the platelet surface or within its intracellular signaling pathways that are crucial for the aggregation process. This inhibitory action points towards a mechanism that interferes with the formation of blood clots. While the precise molecular target has not been fully elucidated in the provided literature, the compound's antiplatelet and antithrombotic activities are well-documented mdpi.com. The compound is part of a class of 4-amino-5-oxoproline derivatives that have been investigated for their effects on hemostasis mdpi.com.

Modulation of Specific Biochemical Pathways

The observed antiplatelet and antithrombotic effects indicate that (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoproline modulates biochemical pathways essential for hemostasis. The compound has been shown to slow the process of thrombus formation in models of both arterial and venous thrombosis mdpi.com. This suggests it interferes with the signaling pathways that lead to platelet activation and the subsequent fibrin clot formation. These pathways are complex, involving a host of signaling molecules and receptors that, when activated, lead to a conformational change in platelets, causing them to adhere to one another and form a plug at the site of vascular injury. The action of this compound effectively dampens this response without reported effects on plasma hemostasis parameters, indicating a targeted effect on platelet function mdpi.com.

Mechanistic Studies of Observed Biological Activities (e.g., Antioxidant, Kinase Inhibition)

The principal biological activity identified for the (2S,4S) stereoisomer of 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is its antithrombotic and antiplatelet action mdpi.com. Mechanistically, this is achieved by inhibiting the aggregation of platelets. In studies using models of adenosine-5-diphosphoric acid (ADP)-induced platelet aggregation, various derivatives of this compound have demonstrated inhibitory effects mdpi.com. This suggests a potential antagonism of ADP receptors, such as P2Y12, or interference with the downstream signaling from these receptors which is critical for platelet activation. The compound effectively reduces the rate of thrombus formation, highlighting its role as an inhibitor within the coagulation cascade mdpi.com.

Comparative Analysis of Biological Action Within Pyrrolidin-2-one Chemical Space

The pyrrolidin-2-one (also known as a γ-lactam) core is a versatile scaffold found in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.govresearchgate.netresearchgate.net This chemical structure is a key feature in both natural and synthetic products with therapeutic potential. researchgate.net

A comparative analysis reveals the diverse biological roles that modifications to the pyrrolidin-2-one ring can impart:

Kinase Inhibition: Structurally related compounds containing a pyrrolidine (B122466) or piperidine (B6355638) ring linked to a pyrrolopyrimidine core have been developed as potent inhibitors of Protein Kinase B (Akt), a crucial enzyme in cell signaling pathways that promote cell survival and proliferation. nih.gov

Anticonvulsant Activity: The pyrrolidine-2,5-dione moiety, a related structure, has been identified as a valuable scaffold in the development of antiepileptic drugs nih.gov.

Antibacterial and Antifungal Properties: Various derivatives of pyrrolidin-2-one have been synthesized and shown to possess significant antibacterial and antifungal activities researchgate.net.

Acetylcholinesterase Inhibition: Certain thiazolidin-4-one derivatives incorporating a pyrrolidine ring have been investigated as inhibitors of acetylcholinesterase, a target for Alzheimer's disease therapy tandfonline.com.

The antiplatelet activity of this compound represents a distinct pharmacological profile within this diverse chemical space, highlighting how substitutions on the core ring—specifically the 4-amino and 1-(4-fluorophenyl) groups—direct its biological action towards targets within the hemostatic system.

Compound ClassCore StructureBiological ActivityExample Target
4-Amino-5-oxoprolinesPyrrolidin-2-oneAntiplatelet, AntithromboticPlatelet Aggregation Pathways
Pyrrolopyrimidine PiperidinesPyrrolopyrimidine + PiperidineKinase InhibitionAkt (Protein Kinase B)
1,3-disubstituted pyrrolidine-2,5-dionesPyrrolidine-2,5-dioneAnticonvulsantNeuronal Ion Channels/Receptors
General Pyrrolidin-2-one DerivativesPyrrolidin-2-oneAntibacterial, AntifungalBacterial/Fungal Cellular Machinery
Pyrrolidine-ThiazolidinonesPyrrolidine + Thiazolidin-4-oneAcetylcholinesterase InhibitionAcetylcholinesterase (AChE)

In Vitro Methodologies for Biological Target Validation

Validating the molecular targets of a compound like this compound involves a range of established in vitro techniques. These methods are essential to confirm that the compound's therapeutic effects are mediated through its interaction with a specific biological molecule.

Commonly employed methodologies include:

Cell-Based Assays: These are fundamental for observing the compound's effect in a biological context. For antiplatelet activity, an in vitro platelet aggregation assay is standard. In this assay, platelet-rich plasma is treated with the compound, and an aggregating agent like ADP is added. The degree of aggregation is then measured to determine the compound's inhibitory effect mdpi.com.

Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence and absence of the inhibitor. For instance, if a kinase is a suspected target, a radiometric filter binding assay can quantify the enzyme's ability to phosphorylate a substrate, and the IC50 value of the inhibitor can be determined nih.gov.

Receptor Binding Assays: To determine if a compound interacts with a specific receptor, competitive binding assays are used. These assays measure the ability of the test compound to displace a known, labeled ligand from its receptor, allowing for the determination of binding affinity.

Cellular Thermal Shift Assay (CETSA): This technique assesses the physical binding of a compound to its target protein in cells. The principle is that a protein bound to a ligand will be stabilized against thermal denaturation.

These in vitro methods provide crucial data to confirm the mechanism of action and validate the biological target, forming a critical step in the drug discovery and development process.

Future Perspectives and Research Challenges in 4 Amino 1 4 Fluorophenyl Pyrrolidin 2 One Research

Development of Novel and Sustainable Synthetic Strategies

A primary challenge in the advancement of 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one research is the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional methods for synthesizing pyrrolidinone derivatives often rely on multi-step processes with harsh reaction conditions, significant waste production, and the use of hazardous reagents. rdd.edu.iq Future research must focus on overcoming these limitations by adopting principles of green chemistry. researchgate.net

Promising avenues for innovation include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target lactam in a single step can significantly improve efficiency and atom economy. chemicaljournal.in Ultrasound-promoted MCRs, for instance, have been successfully used to create pyrrolidinone derivatives with short reaction times and excellent yields, often using green solvents like ethanol. rsc.org

Biocatalysis: The use of enzymes, such as transaminases or lipases, offers a highly selective and sustainable route to lactam formation. rsc.org Biocatalytic methods can operate in aqueous conditions at mild temperatures, reduce by-product formation, and provide high enantioselectivity, which is crucial for producing specific stereoisomers of the target compound. rsc.org

Solvent-Free and Alternative Energy Approaches: Research into solvent-free reaction conditions, such as the Castagnoli-Cushman reaction, can dramatically reduce chemical waste. researchgate.net Similarly, employing microwave irradiation or electrochemical methods, which can use CO2 as a carbonyl source, represents a frontier in green lactam synthesis that minimizes energy consumption and reliance on toxic reagents. rsc.orgresearchgate.net

StrategyTraditional ApproachNovel/Sustainable ApproachKey Advantages
Efficiency Multi-step synthesis with purification at each stageOne-pot multicomponent reactions (MCRs)Reduced reaction time, less solvent waste, higher overall yield. chemicaljournal.in
Catalysis Use of stoichiometric heavy metal or acid/base catalystsBiocatalysis (e.g., using transaminases); Heterogeneous catalystsHigh selectivity, mild reaction conditions, catalyst recyclability. rsc.orgresearchgate.net
Conditions High temperatures, hazardous organic solventsUltrasound irradiation, solvent-free conditions, electrochemical synthesisLower energy consumption, enhanced safety, minimal environmental impact. rsc.orgrsc.org
Reagents Use of toxic and hazardous reagentsUtilization of green additives (e.g., citric acid) or CO2 as a C1 sourceIncreased safety, use of renewable feedstocks. rsc.orgrsc.org

Interactive Data Table: Comparison of Synthetic Strategies for Lactam Synthesis.

Advanced Computational Design and Optimization for Lead Generation

To efficiently explore the therapeutic potential of this compound, advanced computational tools are indispensable. These in silico methods allow for the rapid and cost-effective design and evaluation of new derivatives, prioritizing the synthesis of compounds with the highest probability of success. nih.govnih.gov This approach moves beyond traditional trial-and-error synthesis toward rational, target-focused drug design. frontiersin.org

Future research challenges in this domain involve:

Structure-Based and Ligand-Based Design: For known biological targets, molecular docking can predict the binding modes and affinities of novel derivatives within the target's active site. nih.gov When a target structure is unknown, pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be built from existing active molecules to identify the key chemical features required for biological activity, guiding the design of more potent analogs. mdpi.comscispace.com

Fragment-Based Drug Discovery (FBDD): The core pyrrolidinone scaffold can be used as a starting point in FBDD. Computational methods can help identify optimal ways to "grow," "link," or "merge" small molecular fragments to the core structure to enhance binding affinity and selectivity for a specific biological target. researchgate.net

Predictive ADMET Modeling: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). nih.gov Integrating in silico ADMET prediction early in the design phase can help filter out compounds likely to fail, allowing researchers to focus on derivatives with favorable drug-like properties, such as blood-brain barrier permeability. mdpi.com

Computational TechniqueApplication in Lead Generation & OptimizationPotential Benefit for Research
Molecular Docking Predicts binding conformation and affinity of derivatives to a specific protein target. nih.govPrioritizes compounds with high predicted potency for synthesis and testing.
3D-QSAR Establishes a quantitative relationship between the 3D structure of compounds and their biological activity. mdpi.comGuides structural modifications to enhance potency based on a predictive model.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. scispace.comFacilitates virtual screening of large databases to find novel, diverse scaffolds with desired features.
Molecular Dynamics (MD) Simulations Simulates the dynamic movement of the ligand-protein complex over time. bioscipublisher.comAssesses the stability of the predicted binding mode and reveals key dynamic interactions.
ADMET Prediction Estimates pharmacokinetic properties (e.g., solubility, permeability) and potential toxicity. mdpi.comresearchgate.netReduces late-stage attrition by identifying and eliminating compounds with poor drug-like profiles early.

Interactive Data Table: Key Computational Techniques for Drug Discovery.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the full biological profile of this compound is not yet characterized, the structural motifs it contains suggest several promising therapeutic areas for future investigation. The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of activities. nih.govontosight.aiijpsr.com The challenge lies in systematically screening this compound and its rationally designed analogs against a diverse range of biological targets to uncover novel therapeutic applications.

Potential areas for exploration based on related structures include:

Oncology: Pyrrolidinone derivatives have been investigated as anticancer agents. ontosight.ai Given that many kinase inhibitors and other anticancer drugs feature heterocyclic cores, screening against panels of cancer cell lines and key oncogenic targets (e.g., protein kinases, tubulin) is a logical starting point. mdpi.com

Neurodegenerative Diseases: The pyrrolidinone ring is the core structure of the racetam class of nootropic drugs. Analogs have been designed as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. researchgate.net Therefore, evaluating the neuroprotective effects and activity against targets relevant to neurodegeneration is a high-priority research avenue.

Inflammatory and Infectious Diseases: Various nitrogen-containing heterocyclic compounds exhibit anti-inflammatory, antibacterial, and antiviral properties. nih.govrdd.edu.iq Screening for activity against inflammatory mediators (e.g., cytokines, enzymes like COX) and various pathogens could reveal entirely new therapeutic uses. nih.gov

Related Scaffold/MoietyEstablished Biological ActivitiesProposed Research Area for this compound
Pyrrolidin-2-one Core Nootropic (Racetams), Anticonvulsant, Anticancer, Anti-inflammatory. ontosight.airesearchgate.netNeuropharmacology, Oncology, Immunology.
Substituted Pyrrolidines GlyT1 Inhibition (CNS disorders), PPARα/γ Agonism (Metabolic disease). nih.govCentral Nervous System Disorders, Metabolic Syndrome.
Fluorophenyl Group Commonly found in kinase inhibitors, CNS agents, and anticancer drugs to improve potency and metabolic stability. mdpi.comontosight.aiOncology, Neurology.
General Heterocycles Antibacterial, Antiviral, Antifungal. ijpsr.comnih.govInfectious Diseases.

Interactive Data Table: Potential Therapeutic Applications Based on Structural Analogs.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

The most significant challenge and greatest opportunity in this compound research is the seamless integration of multiple scientific disciplines. A comprehensive understanding of the compound's potential cannot be achieved in isolation. The future of drug discovery relies on a synergistic workflow where chemists, computational biologists, pharmacologists, and other specialists collaborate. mdpi.comcbi-society.org

An effective multidisciplinary workflow would involve an iterative cycle:

Computational Design: In silico tools are used to design a small, focused library of derivatives of this compound predicted to have high potency and favorable ADMET properties. researchgate.net

Sustainable Synthesis: Organic chemists employ novel, green synthetic methods to efficiently produce the computationally prioritized compounds. cbi-society.org

Biological Screening: The synthesized compounds undergo high-throughput screening against a panel of biological targets to determine their activity and selectivity.

Feedback and Refinement: The experimental results are fed back into the computational models to refine their predictive accuracy. This improved model is then used to design the next generation of compounds, initiating a new cycle of optimization.

This integrated approach accelerates the drug discovery process, reduces costs, and increases the likelihood of identifying a viable clinical candidate. researchgate.netnih.gov By combining cutting-edge technologies and fostering interdisciplinary collaboration, researchers can unlock the full therapeutic potential of novel chemical scaffolds like this compound. mdpi.com

Q & A

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400/water (70:30 v/v) for intravenous formulations.
  • Prodrug design : Introduce acetyl-protected amines to enhance lipophilicity and BBB penetration, as seen in related neuroactive compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.